N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)quinoxaline-6-carboxamide
Description
Properties
IUPAC Name |
N-[2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]quinoxaline-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N5O/c1-15-5-4-12-28-14-21(26-22(15)28)17-6-2-3-7-18(17)27-23(29)16-8-9-19-20(13-16)25-11-10-24-19/h2-14H,1H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFBVTBHFPVEIOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2)C3=CC=CC=C3NC(=O)C4=CC5=NC=CN=C5C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)quinoxaline-6-carboxamide typically involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation. This method is solvent- and catalyst-free, making it environmentally benign and efficient . The reaction conditions are optimized using various solvents and thermal or microwave heating conditions to achieve high yields .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of solid support catalysts such as Al2O3 and TiCl4 can be employed to enhance the efficiency and yield of the reaction .
Chemical Reactions Analysis
Types of Reactions
N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)quinoxaline-6-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using metal-free oxidation or photocatalysis strategies.
Reduction: Reduction reactions can be carried out using suitable reducing agents under controlled conditions.
Substitution: The compound can undergo substitution reactions, particularly at the imidazo[1,2-a]pyridine moiety.
Common Reagents and Conditions
Common reagents used in these reactions include transition metal catalysts, metal-free oxidizing agents, and photocatalysts . The reactions are typically carried out under mild to moderate conditions to ensure high selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives of the compound, while substitution reactions can introduce various functional groups at specific positions on the molecule .
Scientific Research Applications
Cancer Therapy
One of the primary applications of N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)quinoxaline-6-carboxamide is in cancer treatment. Compounds with similar structures have shown promising results as antitumor agents. For instance, quinoxaline derivatives have been evaluated for their ability to inhibit the proliferation of various cancer cell lines.
Case Study: Antitumor Activity
- A study demonstrated that certain quinoxaline derivatives exhibited cytotoxic effects against human cancer cell lines, including breast and lung cancers. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G1 phase .
- In vitro assays revealed that this compound could inhibit tumor growth by targeting specific signaling pathways involved in cancer progression.
Antimicrobial Activity
Another significant application of this compound is its antimicrobial properties. Research indicates that imidazo[1,2-a]pyridine derivatives can act as effective inhibitors against various pathogens.
Case Study: Antimicrobial Efficacy
- A series of studies highlighted that compounds structurally related to this compound demonstrated potent activity against drug-resistant strains of bacteria and fungi. For example, derivatives were tested against Candida albicans and showed significant inhibition of growth due to their ability to disrupt efflux pump mechanisms in resistant strains .
- The Minimum Inhibitory Concentration (MIC) values ranged from 100 to 900 µM for various tested compounds, indicating their potential as new antifungal agents.
Anxiolytic Potential
Emerging research suggests that quinoxaline derivatives may also possess anxiolytic properties. This application is particularly relevant given the increasing prevalence of anxiety disorders.
Case Study: Evaluation of Anxiolytic Effects
- In vivo studies utilizing models such as the elevated plus maze have shown that certain quinoxaline derivatives can reduce anxiety-like behaviors in rodents. The anxiolytic effect was attributed to modulation of neurotransmitter systems involved in anxiety regulation .
- Further pharmacological assessments are needed to understand the underlying mechanisms and therapeutic potential fully.
Summary of Findings
Mechanism of Action
The mechanism of action of N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)quinoxaline-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound can act as a cyclin-dependent kinase (CDK) inhibitor, calcium channel blocker, and GABA A receptor modulator . These interactions lead to the modulation of various cellular processes, including cell cycle regulation, signal transduction, and neurotransmission .
Comparison with Similar Compounds
N-Phenyl-6-(pyrid-2-yl)imidazo[1,2-a]pyridine-2-carboxamide (Compound 3)
- Core Structure : Imidazo[1,2-a]pyridine-2-carboxamide linked to a phenyl group.
- Key Differences: Lacks the quinoxaline moiety; instead, a pyridyl group is attached to the imidazopyridine ring. No methyl substitution on the imidazopyridine.
- Inferred Properties: The pyridyl group may improve aqueous solubility compared to quinoxaline, but the absence of methyl substitution could reduce metabolic stability .
(3-[2-(4-Chlorophenyl)imidazo[1,2-a]pyridin-6-yl]phenyl)methanol (Compound 4)
- Core Structure : Imidazo[1,2-a]pyridine linked to a chlorophenyl-substituted phenyl group with a hydroxymethyl side chain.
- Hydroxymethyl group may confer polar interactions but reduce membrane permeability .
Ethyl 3-Bromo-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate (SY230677)
- Core Structure : Imidazo[1,2-a]pyridine-2-carboxylate ester with bromo and trifluoromethyl substituents.
- Key Differences :
N-Methylsulfonyl-6-[2-(3-pyridyl)thiazol-5-yl]pyridine-2-carboxamide
- Core Structure : Pyridine-2-carboxamide with a thiazolyl-pyridyl substituent and methylsulfonyl group.
- protease inhibition). Methylsulfonyl group increases polarity, possibly improving solubility but reducing blood-brain barrier penetration .
Comparative Analysis Table
Key Findings from Structural Comparisons
Quinoxaline vs. Pyridine/Thiazole Cores: Quinoxaline’s planar, aromatic structure may facilitate π-π stacking with hydrophobic enzyme pockets, whereas pyridine/thiazole systems prioritize solubility or electronic diversity .
Substituent Impact :
- Halogens (Cl, Br) : Increase binding affinity but raise toxicity concerns (e.g., Compound 4’s 4-chlorophenyl) .
- Trifluoromethyl : Enhances lipophilicity and metabolic stability (e.g., SY230677) compared to the target’s methyl group .
Linker and Functional Groups :
- Carboxamide vs. ester linkers dictate hydrolysis susceptibility and target engagement kinetics.
Biological Activity
N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)quinoxaline-6-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews its biological activity, including anticancer properties, antimicrobial effects, and structure-activity relationships (SAR).
Chemical Structure and Synthesis
The compound features a quinoxaline core linked to an imidazo[1,2-a]pyridine moiety, which is known for its pharmacological properties. The synthesis typically involves multi-step reactions including nucleophilic substitutions and cyclization processes. For instance, one study described the synthesis of various quinoxaline derivatives through Suzuki–Miyaura cross-coupling reactions and subsequent cyclizations with carboxylic acids or esters .
In Vitro Studies
Numerous studies have evaluated the anticancer activity of quinoxaline derivatives. One significant finding reported that certain derivatives exhibited growth inhibition against various cancer cell lines. For example, a compound structurally similar to this compound demonstrated a growth inhibition rate of 55.75% against melanoma cells (MALME-M) .
Table 1 summarizes the IC50 values of selected quinoxaline derivatives against different cancer cell lines:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound 1 | MCF-7 (Breast) | 22.11 ± 13.3 |
| Compound 2 | HCT116 (Colon) | 4.4 |
| Compound 3 | A549 (Lung) | Moderate |
These results indicate that modifications to the quinoxaline structure can significantly enhance anticancer activity.
The proposed mechanisms include the inhibition of critical pathways involved in cell proliferation and survival, such as PI3K/Akt signaling pathways. The imidazo[1,2-a]pyridine moiety is believed to play a crucial role in enhancing the binding affinity to target proteins involved in these pathways .
Antimicrobial Activity
In addition to anticancer properties, quinoxaline derivatives have shown promising antimicrobial activity . A study on N-substituted quinoxaline-2-carboxamides indicated moderate to good activity against Mycobacterium tuberculosis with minimum inhibitory concentrations (MICs) ranging from 3.91 µg/mL to 500 µg/mL . This highlights the potential of these compounds as therapeutic agents against resistant strains of tuberculosis.
Structure-Activity Relationship (SAR)
Understanding the SAR is essential for optimizing the biological activity of quinoxaline derivatives. Key observations include:
- Electron-withdrawing groups on the aromatic rings tend to enhance activity.
- The presence of an aliphatic linker at specific positions can increase potency.
- Compounds with amide groups generally exhibit better activity compared to those with thiourea or sulfonamide groups .
Case Study 1: Anticancer Efficacy
In a comparative study evaluating various quinoxaline derivatives for anticancer efficacy, one compound achieved an IC50 value of 2.5 μM against Ty-82 cell lines, demonstrating superior potency compared to existing treatments . This study underscores the importance of structural modifications in enhancing therapeutic efficacy.
Case Study 2: Antimycobacterial Activity
Another investigation focused on the antimicrobial properties of N-benzyl quinoxaline derivatives against M. tuberculosis. The results indicated that specific modifications led to MIC values as low as 3.91 µg/mL , suggesting significant potential for further development into effective antitubercular agents .
Q & A
Basic: What synthetic strategies are recommended for preparing N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)quinoxaline-6-carboxamide?
Methodological Answer:
The synthesis of imidazo[1,2-a]pyridine-containing compounds typically involves cyclization reactions, such as the Gould-Jacobs reaction or palladium-catalyzed cross-coupling. For example, describes the synthesis of benzamide derivatives using zinc dust and ammonium chloride to reduce intermediates, followed by coupling with aryl halides. Key steps include:
- Cyclization : Use 2-aminopyridine derivatives with α-bromo ketones to form the imidazo[1,2-a]pyridine core.
- Coupling : Employ Suzuki-Miyaura or Buchwald-Hartwig reactions to attach the quinoxaline-carboxamide moiety.
- Purification : Optimize column chromatography (e.g., silica gel, gradient elution) to isolate the final product. Control reaction temperature (e.g., 80–110°C) and catalyst loading (e.g., 5–10 mol% Pd(PPh₃)₄) to minimize side products .
Basic: What spectroscopic techniques are critical for structural validation of this compound?
Methodological Answer:
A combination of techniques is essential:
- ¹H/¹³C NMR : Assign protons and carbons to confirm the imidazo[1,2-a]pyridine and quinoxaline moieties. For example, used ¹H NMR to identify aromatic protons (δ 7.2–8.5 ppm) and methyl groups (δ 2.5–3.0 ppm).
- HRMS : Validate molecular weight (e.g., 394.47 g/mol, as in ) with <2 ppm error.
- IR Spectroscopy : Detect carbonyl (C=O, ~1650–1700 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) functional groups.
- X-ray Crystallography (if applicable): Resolve crystal packing and stereochemistry, as demonstrated in for related heterocycles .
Advanced: How can researchers resolve contradictory bioactivity data across different assay systems?
Methodological Answer:
Contradictions often arise from assay-specific conditions (e.g., cell permeability, off-target effects). Strategies include:
- Orthogonal Assays : Validate results using biochemical (e.g., enzyme inhibition) and cell-based assays (e.g., viability assays).
- Metabolic Stability Testing : Assess compound stability in liver microsomes (e.g., ’s METTL3 inhibitor study).
- Target Engagement Studies : Use fluorescent probes (e.g., ’s benzodiazepine receptor probes) to confirm direct target binding.
- Dose-Response Curves : Establish EC₅₀/IC₅₀ values across multiple replicates to rule out assay artifacts .
Advanced: What modifications to the quinoxaline moiety could enhance target binding affinity?
Methodological Answer:
Structure-activity relationship (SAR) studies suggest:
- Electron-Withdrawing Groups : Introduce substituents like –F or –CF₃ at the quinoxaline 6-position to improve π-π stacking (e.g., ’s trifluoromethyl derivatives).
- Hydrogen Bond Acceptors : Add –NH₂ or –OH groups to form interactions with catalytic residues (analogous to ’s amidinophenyl-furan derivatives).
- Steric Optimization : Replace bulky substituents with smaller groups (e.g., methyl → hydrogen) to reduce steric hindrance, as seen in ’s cyclopropyl analogs .
Basic: What in vitro assays are suitable for initial pharmacological screening?
Methodological Answer:
Prioritize assays based on the hypothesized mechanism:
- Kinase Inhibition : Use ADP-Glo™ assays for kinases (if targeting kinase pathways).
- Cellular Uptake : Measure intracellular concentration via LC-MS (e.g., ’s fluorophenylacetamide analogs).
- Cytotoxicity : Employ MTT or CellTiter-Glo® assays in cancer cell lines (e.g., ’s AML models).
- Solubility/Permeability : Perform PAMPA or Caco-2 assays to predict oral bioavailability .
Advanced: How to troubleshoot low yields in multi-step syntheses of this compound?
Methodological Answer:
Low yields often stem from unstable intermediates or side reactions:
- Intermediate Stabilization : Protect reactive groups (e.g., –NH₂) with Boc or Fmoc during coupling steps.
- Catalyst Screening : Test alternative catalysts (e.g., PdCl₂(dppf) instead of Pd(PPh₃)₄) to improve cross-coupling efficiency.
- Reaction Monitoring : Use TLC or LC-MS to identify bottlenecks. For example, optimized reaction time (24–48 hrs) for imidazo[1,2-a]pyridine formation.
- Workup Refinement : Replace aqueous extraction with SPE cartridges for polar intermediates .
Advanced: What computational methods support the design of analogs with improved selectivity?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses against target proteins (e.g., METTL3 in ).
- MD Simulations : Run 100-ns trajectories to assess binding stability and residue interactions.
- QSAR Modeling : Corporate descriptors like logP, polar surface area, and H-bond donors to predict activity (e.g., ’s carboxamide analogs).
- ADMET Prediction : Utilize SwissADME or ADMETlab to optimize pharmacokinetics .
Basic: What are the key stability considerations for long-term storage?
Methodological Answer:
- Temperature : Store at –20°C in amber vials to prevent photodegradation.
- Humidity Control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the carboxamide group.
- Solvent Choice : Dissolve in DMSO (for biological assays) or dry DCM (for synthetic intermediates).
- Purity Monitoring : Reanalyze via HPLC every 6 months (e.g., ’s ≥98% purity standard) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
